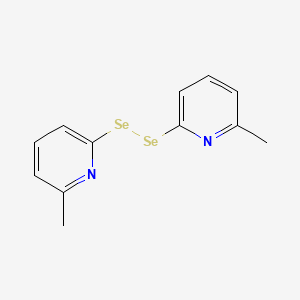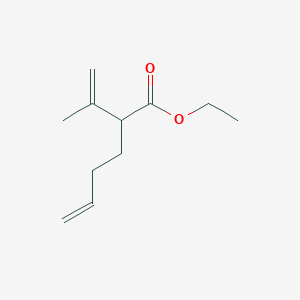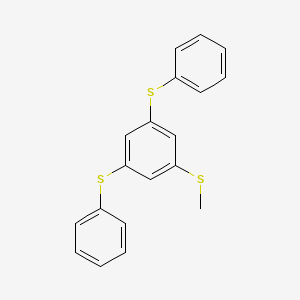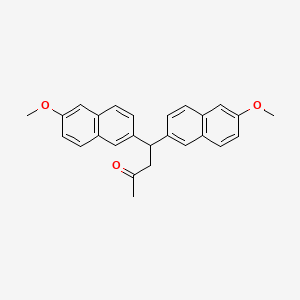![molecular formula C24H18ClN3O B14262715 3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one CAS No. 133040-63-8](/img/structure/B14262715.png)
3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
准备方法
The synthesis of 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the quinazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the phenyl ring, often using reagents like sodium methoxide or potassium tert-butoxide.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: It is being investigated for its potential as an anticancer agent, due to its ability to interfere with cell proliferation pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
作用机制
The mechanism of action of 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. The compound’s indole moiety allows it to bind to specific sites on proteins, enhancing its biological activity .
相似化合物的比较
When compared to other similar compounds, 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one stands out due to its unique combination of indole and quinazoline structures. Similar compounds include:
2-(1H-Indol-3-yl)ethyl)-3-phenylquinazolin-4(3H)-one: Lacks the chlorine substitution on the phenyl ring, which may affect its reactivity and biological activity.
2-(2-(1H-Indol-3-yl)ethyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one: Has the chlorine atom in a different position, potentially altering its interaction with molecular targets.
2-(2-(1H-Indol-3-yl)ethyl)-3-(3-bromophenyl)quinazolin-4(3H)-one: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity
属性
CAS 编号 |
133040-63-8 |
|---|---|
分子式 |
C24H18ClN3O |
分子量 |
399.9 g/mol |
IUPAC 名称 |
3-(3-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C24H18ClN3O/c25-17-6-5-7-18(14-17)28-23(27-22-11-4-2-9-20(22)24(28)29)13-12-16-15-26-21-10-3-1-8-19(16)21/h1-11,14-15,26H,12-13H2 |
InChI 键 |
QEIOFFTWROGOHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


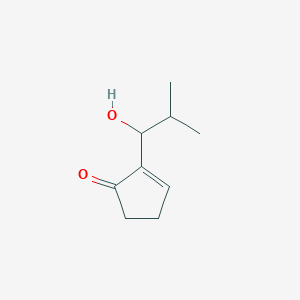
![Pyrido[2,3-d]pyrimidin-4-amine, 7-(4-chlorophenyl)-5-phenyl-](/img/structure/B14262638.png)
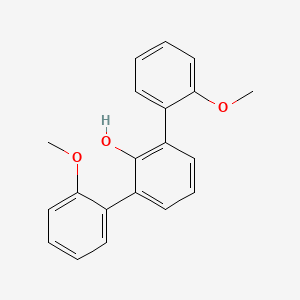

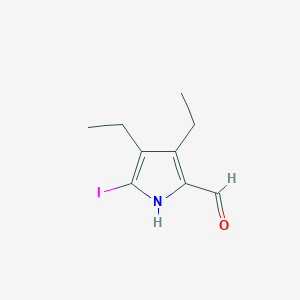

![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)
![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
